(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride
Overview
Description
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride is a chiral compound with the molecular formula C14H14F2N2·2HCl and a molecular weight of 321.19 g/mol. This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from commercially available precursors. One common method involves the reaction of 4-fluorophenylamine with a suitable aldehyde or ketone under controlled conditions to form the intermediate, followed by reduction and subsequent formation of the ethylenediamine derivative.
Industrial Production Methods: On an industrial scale, the synthesis of (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry is maintained.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce functional groups within the molecule.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may require nucleophiles or electrophiles, depending on the specific substitution process.
Major Products Formed:
Oxidation can lead to the formation of hydroxyl, carbonyl, or carboxyl groups.
Reduction typically results in the formation of amines or alcohols.
Substitution reactions can produce a variety of derivatives depending on the substituents involved.
Scientific Research Applications
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a chiral ligand in asymmetric synthesis, a building block in organic synthesis, and a reagent in biochemical assays. Its applications extend to the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral catalyst, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved are typically related to the specific reactions it is used in, such as catalytic cycles in organic synthesis or binding interactions in biochemical assays.
Comparison with Similar Compounds
(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride is unique due to its chiral nature and specific fluorophenyl groups. Similar compounds include:
(1S, 2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine dihydrochloride
(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride
(1S, 2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride
These compounds differ in their substituents, which can affect their reactivity, applications, and mechanisms of action.
Properties
IUPAC Name |
(1S,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMQMKZMXREKBI-AXEKQOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)F)N)N)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726736 | |
Record name | (1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052707-11-5 | |
Record name | (1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1052707-11-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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